1a,20S-dihydroxyvitamin D3

Description

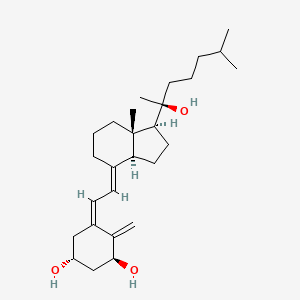

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H44O3 |

|---|---|

Molecular Weight |

416.6 g/mol |

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(2S)-2-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C27H44O3/c1-18(2)8-6-15-27(5,30)25-13-12-23-20(9-7-14-26(23,25)4)10-11-21-16-22(28)17-24(29)19(21)3/h10-11,18,22-25,28-30H,3,6-9,12-17H2,1-2,4-5H3/b20-10+,21-11-/t22-,23+,24+,25+,26+,27+/m1/s1 |

InChI Key |

RLDKSDBKVGPMKA-YAUUYYILSA-N |

Isomeric SMILES |

CC(C)CCC[C@@](C)([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O |

Canonical SMILES |

CC(C)CCCC(C)(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |

Origin of Product |

United States |

Elucidation of Biosynthesis and Metabolic Pathways of 1α,20s Dihydroxyvitamin D3

Discovery and Characterization of the Novel Vitamin D3 Metabolic Pathway

Research has revealed a new route for the metabolic activation of vitamin D3, distinct from the canonical pathway that proceeds through 25-hydroxylation in the liver and subsequent 1α-hydroxylation in the kidneys. mdpi.comnih.gov This novel pathway is initiated by the enzyme CYP11A1, which hydroxylates vitamin D3 at different positions on its side chain. nih.govnih.gov The major initial product of this reaction is 20S-hydroxyvitamin D3 (20S(OH)D3). nih.govnih.gov This initial step can be followed by further hydroxylations, including the crucial 1α-hydroxylation to produce 1α,20S-dihydroxyvitamin D3. nih.gov This pathway has been shown to operate in various tissues that express CYP11A1, such as the adrenal glands, placenta, and skin keratinocytes. nih.govnih.gov The identification of 20(OH)D3 in human serum provides evidence that this metabolic pathway occurs in vivo. nih.govresearchgate.net

The formation of 1α,20S-dihydroxyvitamin D3 is a two-step process involving the sequential action of two distinct cytochrome P450 enzymes: CYP11A1 and CYP27B1. nih.gov

The initial and rate-limiting step in this novel pathway is the hydroxylation of vitamin D3 at the C20 position, catalyzed by the mitochondrial enzyme CYP11A1 (also known as P450scc). pnas.orgresearchgate.net This enzyme, classically recognized for converting cholesterol to pregnenolone (B344588) in steroid hormone synthesis, can also act on vitamin D3. pnas.orgoup.com The primary product of this reaction is 20S-hydroxyvitamin D3. nih.govnih.gov While CYP11A1 can hydroxylate vitamin D3 at several other positions on the side chain, including C17, C22, and C23, the preferred site for the initial hydroxylation is C20. nih.govnih.gov In vitro studies using purified CYP11A1 have demonstrated the time-dependent formation of 20-hydroxyvitamin D3 as a major metabolite. pnas.org

Following its formation, 20S-hydroxyvitamin D3 can serve as a substrate for another critical cytochrome P450 enzyme, CYP27B1 (25-hydroxyvitamin D-1α-hydroxylase). nih.gov This enzyme, which is responsible for the final activation step in the classical vitamin D pathway, catalyzes the addition of a hydroxyl group at the 1α position of the vitamin D molecule. uniprot.orgmedlineplus.govmedscape.com The action of CYP27B1 on 20S(OH)D3 results in the formation of 1α,20S-dihydroxyvitamin D3. nih.gov While CYP27B1 can 1α-hydroxylate several CYP11A1-derived metabolites, its catalytic efficiency for 20S(OH)D3 is lower compared to its primary substrate in the classical pathway, 25-hydroxyvitamin D3. nih.gov

The enzymatic production of 1α,20S-dihydroxyvitamin D3 is characterized by the specific substrate preferences and catalytic activities of CYP11A1 and CYP27B1. CYP11A1 preferentially hydroxylates vitamin D3 at the C20 position, establishing the 20S-hydroxy intermediate. nih.gov It is noteworthy that CYP11A1 does not act on 25-hydroxyvitamin D3, the main circulating form of vitamin D in the classical pathway. nih.govpnas.org

Subsequently, CYP27B1 exhibits the ability to 1α-hydroxylate 20S(OH)D3. However, studies have shown that CYP11A1-derived metabolites are generally poor substrates for CYP27B1 when compared to 25-hydroxyvitamin D3. nih.gov This suggests that the production of 1α,20S-dihydroxyvitamin D3 may be less efficient than the production of the classical active form, 1α,25-dihydroxyvitamin D3, in tissues where both substrates are present.

| Step | Enzyme | Substrate | Major Product | Key Characteristics |

|---|---|---|---|---|

| 1 | CYP11A1 (P450scc) | Vitamin D3 | 20S-Hydroxyvitamin D3 | Initiates the novel pathway; preferred hydroxylation at C20. nih.gov |

| 2 | CYP27B1 (1α-hydroxylase) | 20S-Hydroxyvitamin D3 | 1α,20S-Dihydroxyvitamin D3 | Adds a hydroxyl group at the 1α position; lower catalytic efficiency compared to 25(OH)D3. nih.govnih.gov |

Role of Cytochrome P450 Enzymes in 1α,20S-Dihydroxyvitamin D3 Formation

Comparative Analysis of Classical and Novel Vitamin D Activation Pathways

The discovery of the CYP11A1-initiated pathway necessitates a comparative analysis with the well-established classical vitamin D activation pathway to understand their distinct and potentially overlapping roles in vitamin D endocrinology.

The classical and novel vitamin D activation pathways are fundamentally distinguished by their initial hydroxylation sites and the primary enzymes involved.

The classical pathway begins with the hydroxylation of vitamin D3 at the C25 position, a reaction that primarily occurs in the liver and is catalyzed by enzymes such as CYP2R1 and CYP27A1. mdpi.comnih.govnih.gov This produces 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form of vitamin D. nih.gov The final activation step is the 1α-hydroxylation of 25(OH)D3 by CYP27B1 in the kidneys and other tissues, yielding the hormonally active 1α,25-dihydroxyvitamin D3. mdpi.comnih.gov

In contrast, the novel pathway is initiated by CYP11A1, which hydroxylates vitamin D3 at the C20 position on the side chain, forming 20S-hydroxyvitamin D3. nih.govnih.gov This initial product can then be further hydroxylated at the 1α-position by CYP27B1 to form 1α,20S-dihydroxyvitamin D3. nih.gov

| Feature | Classical Pathway | Novel Pathway |

|---|---|---|

| Initiating Enzyme | CYP2R1/CYP27A1 mdpi.comnih.gov | CYP11A1 nih.govnih.gov |

| Initial Hydroxylation Site | C25 mdpi.comnih.gov | C20 nih.gov |

| Primary Intermediate | 25-Hydroxyvitamin D3 nih.gov | 20S-Hydroxyvitamin D3 nih.govnih.gov |

| Final Activating Enzyme | CYP27B1 mdpi.comnih.gov | CYP27B1 nih.gov |

| Final Active Product (Example) | 1α,25-Dihydroxyvitamin D3 | 1α,20S-Dihydroxyvitamin D3 |

These distinct enzymatic steps and hydroxylation sites result in the production of a different spectrum of vitamin D metabolites, each with potentially unique biological activities and physiological relevance.

Implications for Endogenous Formation and Biological Roles

The endogenous formation of 1α,20S-dihydroxyvitamin D3 occurs through distinct enzymatic pathways, highlighting a divergence from the classical vitamin D activation cascade. This metabolite is not merely an intermediate but a bioactive compound that exerts its own specific effects through interaction with the vitamin D receptor (VDR).

Biosynthesis Pathways:

There are two primary pathways for the biosynthesis of 1α,20S-dihydroxyvitamin D3:

Metabolism of 1α-hydroxyvitamin D3 (1α(OH)D₃): The cytochrome P450 enzyme P450scc (CYP11A1), traditionally known for its role in steroidogenesis, can hydroxylate the synthetic prohormone 1α-hydroxyvitamin D3. This reaction predominantly occurs at the C20 position, yielding 1α,20S-dihydroxyvitamin D3 as the major product. This alternative activation pathway can occur in tissues expressing CYP11A1, such as the adrenal glands, gonads, and skin.

Metabolism of 20S-hydroxyvitamin D3 (20S(OH)D₃): The classical vitamin D activating enzyme, 1α-hydroxylase (CYP27B1), can act on 20S-hydroxyvitamin D3. 20S(OH)D₃ itself is a major product of vitamin D3 metabolism by CYP11A1. Subsequent 1α-hydroxylation by CYP27B1 converts 20S(OH)D₃ into 1α,20S-dihydroxyvitamin D3.

Biological Roles:

The discovery of 1α,20S(OH)₂D₃ in human epidermis suggests an endogenous role, particularly in skin physiology. Its biological activities are mediated through the VDR, with which it interacts with a potency comparable to that of 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃).

Key biological functions include:

VDR Activation and Gene Regulation: 1α,20S(OH)₂D₃ binds to the VDR, stimulating its translocation to the nucleus and activating the transcription of VDR target genes. This includes the upregulation of genes such as CYP24A1, the VDR's own gene, and TRPV6, which is involved in calcium transport.

Anti-proliferative Effects: It effectively inhibits DNA synthesis and cell proliferation in a dose- and time-dependent manner. This has been demonstrated in human epidermal keratinocytes and melanoma cells, where its potency is comparable to or even more pronounced than that of 1,25(OH)₂D₃.

Anti-inflammatory Activity: The compound exhibits potent anti-inflammatory properties by inhibiting the production of inflammatory markers such as interferon-gamma (IFNγ) and interleukin-1 beta (IL1β).

| Biological Activity | Observed Effect | Potency Comparison with 1,25(OH)₂D₃ | References |

|---|---|---|---|

| VDR Interaction | Binds to VDR and stimulates translocation to the nucleus. | Similar | |

| Gene Regulation | Stimulates expression of VDR, CYP24A1, and TRPV6 mRNA. | Similar for VDR and TRPV6; potentially stronger for CYP24A1. | |

| Inhibition of Cell Proliferation | Inhibits DNA synthesis in human keratinocytes and melanoma cells. | Similar | |

| Anti-inflammatory Effects | Reduces production of inflammatory markers (IFNγ, IL1β). | Similar |

Degradation and Inactivation Pathways of 1α,20S-Dihydroxyvitamin D3

The biological activity of vitamin D metabolites is tightly controlled through catabolic pathways that lead to their inactivation and excretion. While the degradation of 1α,20S(OH)₂D₃ is less extensively characterized than that of 1,25(OH)₂D₃, the available evidence points to a similar enzymatic machinery being involved.

The primary enzyme responsible for initiating the catabolism of active vitamin D hormones is the 25-hydroxyvitamin D-24-hydroxylase, or CYP24A1. This mitochondrial enzyme is a key component of a negative feedback loop; its expression is strongly induced by active vitamin D metabolites, including 1,25(OH)₂D₃ and 1α,20S(OH)₂D₃, thereby promoting their own degradation.

The potent ability of 1α,20S(OH)₂D₃ to increase CYP24A1 mRNA levels strongly suggests that CYP24A1 is the principal enzyme catalyzing its inactivation. Studies have shown that after the initial C20 hydroxylation to form 1α,20S(OH)₂D₃, its subsequent metabolism is relatively slow. This may contribute to its sustained biological activity in target tissues. CYP24A1 typically acts by introducing hydroxyl groups at the C23 or C24 positions of the vitamin D side chain, which is the first step toward inactivation.

| Enzyme (Gene) | Role in 1α,20S(OH)₂D₃ Metabolism | Substrate(s) | Product(s) | References |

|---|---|---|---|---|

| Cytochrome P450scc (CYP11A1) | Biosynthesis | 1α-Hydroxyvitamin D₃ | 1α,20S-Dihydroxyvitamin D₃ | |

| 1α-Hydroxylase (CYP27B1) | Biosynthesis | 20S-Hydroxyvitamin D₃ | 1α,20S-Dihydroxyvitamin D₃ | |

| 24-Hydroxylase (CYP24A1) | Catabolism (Presumed) | 1α,20S-Dihydroxyvitamin D₃ | Further hydroxylated metabolites (e.g., trihydroxy- and tetrahydroxy- derivatives) |

Direct and complete elucidation of the full degradation pathway of 1α,20S(OH)₂D₃ is an ongoing area of research. However, initial metabolic studies have provided insights into its fate. Mass spectrometry analysis of the metabolites produced from 1α(OH)D₃ by P450scc revealed the presence of minor, more polar compounds downstream of 1α,20S(OH)₂D₃. These have been identified as two distinct trihydroxyvitamin D3 metabolites and one tetrahydroxyvitamin D3 derivative, indicating that sequential hydroxylation is a key feature of the catabolic process.

Based on the well-established function of CYP24A1, the metabolic fate of 1α,20S(OH)₂D₃ is presumed to follow the canonical C24-oxidation pathway. This pathway involves a series of enzymatic steps:

Hydroxylation: Initial hydroxylation, likely at the C24 position.

Oxidation: Further oxidation of the side chain.

Cleavage: Eventual cleavage of the side chain to produce inactive, water-soluble end products that can be readily excreted.

For 1,25(OH)₂D₃, this pathway ultimately leads to the formation of calcitroic acid, the final excretory product. It is highly probable that 1α,20S(OH)₂D₃ is metabolized through an analogous series of reactions, culminating in biologically inactive acidic metabolites.

Chemical Synthesis and Structural Modifications of 1α,20s Dihydroxyvitamin D3 and Its Analogs

Retrosynthetic Approaches for 1α,20S-Dihydroxyvitamin D3 Synthesis

The retrosynthetic analysis of 1α,20S-dihydroxyvitamin D3 outlines a convergent strategy, dissecting the molecule into key fragments that can be synthesized independently and then combined. The primary disconnection is typically made between the A-ring and the C/D-ring systems, a common approach in vitamin D synthesis. nih.gov

A proposed strategy involves a common 1α-hydroxylated intermediate, which can be derived from readily available steroid precursors. nih.govnih.gov The D3-like triene system is envisioned to be formed via a UVB-mediated photochemical transformation, while the side chain, featuring the critical 20S-hydroxyl group, can be installed using a Grignard reaction on a suitable C-20 ketone precursor. nih.govnih.gov

The synthesis begins with accessible starting materials, such as pregnenolone (B344588) acetate (B1210297). nih.gov A key strategic intermediate identified in the synthetic pathway is 1α,3β-diacetoxypregn-5-en-20-one. nih.gov This intermediate conveniently possesses the necessary stereochemistry at C-1 and a functional group at C-20 that is ready for the crucial side-chain construction.

The formation of the vitamin D triene system is achieved through a well-established photochemical reaction. UVB irradiation of a 7-dehydro steroid precursor induces an electrocyclic ring-opening reaction to form the pre-vitamin D intermediate, which then undergoes a thermally induced nih.govnih.gov-sigmatropic rearrangement to establish the final conjugated triene structure. nih.govnih.gov

The side chain is constructed via a Grignard reaction. A Grignard reagent, such as 4-methylpentylmagnesium bromide, is reacted with the C-20 ketone of the steroid core. nih.gov This nucleophilic addition mechanism is highly effective for forming the carbon-carbon bond and introducing the hydroxyl group at the C-20 position. nih.gov

Achieving the correct stereochemistry at both the 1α and 20S positions is a critical challenge in the synthesis of 1α,20S-dihydroxyvitamin D3.

1α-Hydroxylation: The introduction of the 1α-hydroxyl group is accomplished through a multi-step sequence starting from an appropriate precursor like androstenolone. nih.gov A common method involves the formation of a 1α,2α-epoxide, followed by a reductive opening. For instance, treatment with potassium hydroxide (B78521) (KOH) and hydrogen peroxide (H2O2) can introduce the epoxide, which is then subjected to a Birch reduction (using lithium in liquid ammonia) to yield the desired 1α,3β-diol as the major product. The stereochemistry of key intermediates, confirming the 1α-OH configuration, has been verified using techniques such as X-ray crystallography. nih.govnih.govresearchgate.net

20S-Configuration: The stereoselectivity of the 20-hydroxyl group is controlled during the Grignard reaction. The attack of the Grignard reagent on the C-20 carbonyl is subject to steric hindrance from the methyl group at C-18 of the steroid's D-ring. researchgate.net This steric effect preferentially directs the nucleophilic attack to yield the desired 20S-hydroxy configuration. nih.gov While both 20R and 20S epimers could theoretically be produced, the reaction is highly stereoselective, yielding predominantly the 20S product. nih.gov

Development of Synthetic Routes for 1α,20S-Dihydroxyvitamin D3

The first chemical synthesis of 1α,20S-dihydroxyvitamin D3 provided the necessary material for detailed biological and structural characterization. nih.gov The route is a multi-step process involving careful protection and deprotection of functional groups and precise control of reaction conditions.

The synthesis can be initiated from pregnenolone acetate. The sequence involves:

Protection and Initial Modification: Deacetylation of pregnenolone acetate followed by protection of the 3β-hydroxyl group, often with a tert-butyldimethylsilyl (TBS) group.

Stereoselective Reduction: The C-20 ketone is reduced, typically with sodium borohydride (B1222165) (NaBH4), which selectively yields the 20R epimer as the major product. This alcohol is then protected (e.g., as an acetate) to allow for subsequent reactions.

A-Ring Functionalization: A key step is the introduction of the 1α-hydroxyl group. This involves a series of reactions including allylic oxidation using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), epoxidation, and subsequent Birch reduction to establish the 1α,3β-diol.

Side-Chain Construction: The protected 20R-hydroxyl group is deprotected and oxidized back to a ketone using an oxidant like Dess-Martin periodinane (DMP). The crucial Grignard reaction is then performed to install the side chain and set the 20S-hydroxyl stereochemistry.

Triene Formation: The final steps involve converting the 5,7-diene system of the steroid precursor into the characteristic seco-steroid triene structure of vitamin D via UVB irradiation.

Below is a table summarizing some of the key reagents used in the synthesis.

| Step | Reagent(s) | Purpose |

| Protection | tert-Butyldimethylsilyl chloride (TBSCl), Imidazole | Protects hydroxyl groups |

| Deprotection | Tetra-n-butylammonium fluoride (B91410) (TBAF) | Removes silyl (B83357) protecting groups |

| Oxidation | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ), Dess-Martin periodinane (DMP) | Introduce double bonds, convert alcohols to ketones |

| Reduction | Sodium borohydride (NaBH4), Lithium (Li) in liquid ammonia (B1221849) (NH3) | Reduce ketones, open epoxides |

| Epoxidation | Potassium hydroxide (KOH), Hydrogen peroxide (H2O2) | Forms an epoxide across a double bond |

| C-C Bond Formation | 4-methylpentylmagnesium bromide (Grignard reagent) | Forms the side chain |

| Photochemical Conversion | UVB Irradiation | Opens the B-ring to form the vitamin D triene system |

Throughout the synthetic sequence, reaction conditions are optimized to maximize yields and ensure the purity of the intermediates and the final product. For example, the DDQ oxidation step can proceed with a 75% yield, the epoxidation can yield 73% of the desired product, and the Birch reduction can produce the 1α,3β-diol in 61% yield.

Final purification is critical for obtaining material suitable for biological assays. High-performance liquid chromatography (HPLC) is extensively used to separate the desired 1α,20S-dihydroxyvitamin D3 from other isomers and byproducts generated during the photochemical step, ensuring high purity for research applications.

Chemical Synthesis of 1α,20S-Dihydroxyvitamin D3 Analogs

The established synthetic route for 1α,20S-dihydroxyvitamin D3 is not only valuable for producing the natural metabolite but also serves as a template for creating novel analogs with potentially enhanced therapeutic properties. nih.govnih.gov Modifications can be introduced at various positions, including the A-ring, C/D-ring, and, most commonly, the side chain. nih.gov

The synthesis of analogs often employs convergent strategies, such as the Wittig-Horner or Sonogashira coupling reactions, which connect a separately synthesized A-ring fragment with a modified C/D-ring/side-chain piece. nih.govacs.org This modular approach allows for significant structural diversity.

For analogs of 1α,20S-dihydroxyvitamin D3, modifications often focus on the side chain to alter metabolic stability or receptor interaction. researchgate.net A common strategy involves the chemical synthesis of a precursor with the desired side-chain modification and the 20S-hydroxyl group, followed by enzymatic 1α-hydroxylation using an enzyme like CYP27B1. nih.govresearchgate.net For instance, side-chain modified 20S(OH)D3 analogs have been synthesized and subsequently converted to their 1α-hydroxy derivatives. researchgate.net This chemoenzymatic approach is a powerful tool for generating novel analogs. Furthermore, the synthesis of stereoisomers at the C-20 position has been explored for related vitamin D compounds, providing insights into structure-activity relationships. nih.gov

Side-Chain Modifications (e.g., C20, C23, C24 Modifications)

Modifications to the side chain of 1α,20S-dihydroxyvitamin D3 are a key strategy to modulate its interaction with the vitamin D receptor (VDR) and to alter its metabolic profile. Research has focused on various positions along the side chain, including C20, C23, and C24, to investigate the structure-activity relationships.

A notable example of side-chain modification involves alterations at the C24 position. A series of 20S-hydroxyvitamin D3 analogs with modified side chains have been chemically synthesized with the goal of reducing metabolism by the enzyme CYP24A1. nih.gov These modifications include the replacement of the C24 carbon with an oxygen atom (24-oxa analogs), the introduction of a double bond between C24 and C25, the addition of two fluorine atoms at C24, and the replacement of carbons 23 and 24 with an amide group. nih.gov

For instance, the synthesis of a 20S-hydroxyvitamin D3 analog with a double bond between C24 and C25 has been reported. nih.gov These chemically synthesized precursors can then be subjected to chemoenzymatic synthesis to introduce the 1α-hydroxyl group, yielding the final 1α,20S-dihydroxyvitamin D3 analogs. nih.gov While detailed synthetic schemes for a wide array of C20 and C23 modified analogs of 1α,20S-dihydroxyvitamin D3 are still emerging, the strategies employed for the closely related 1α,25-dihydroxyvitamin D3 provide a roadmap for future work. These strategies often involve the convergent synthesis approach, where the A-ring and the CD-ring with the modified side-chain are synthesized separately and then coupled. nih.govacs.org

Table 1: Examples of Side-Chain Modifications in 20S-hydroxyvitamin D3 Analogs

| Modification | Position(s) | Rationale |

|---|---|---|

| Oxygen substitution | C24 | Enhance metabolic stability |

| Double bond insertion | C24-C25 | Modulate VDR binding and activity |

| Difluorination | C24 | Increase metabolic resistance |

A-Ring Modifications and Other Structural Alterations (e.g., 19-nor Analogs)

Alterations to the A-ring of vitamin D compounds represent another significant avenue for creating analogs with unique biological profiles. The most prominent of these are the 19-nor analogs, which lack the exocyclic methylene (B1212753) group at C10. This modification is known to often reduce calcemic effects while retaining or even enhancing other biological activities, such as cell differentiation and anti-proliferative effects. nih.gov

The synthesis of 19-nor analogs of 1α,20S-dihydroxyvitamin D3 is a logical extension of the extensive work done on 19-nor-1α,25-dihydroxyvitamin D3. The general synthetic strategy for 19-nor vitamin D analogs is typically convergent, involving the coupling of a pre-constructed A-ring synthon with a CD-ring/side-chain fragment. nih.gov The key challenge lies in the synthesis of the 19-nor A-ring precursor. One common approach starts from commercially available starting materials like (-)-quinic acid. nih.gov

While specific reports on the synthesis of 19-nor-1α,20S-dihydroxyvitamin D3 are not abundant, the established methodologies for 19-nor-1α,25-dihydroxyvitamin D3 analogs with various A-ring substituents (e.g., at the C2 position) provide a clear blueprint. nih.govmdpi.com These syntheses often employ coupling reactions like the Wittig-Horner or Julia olefination to connect the A-ring and CD-ring fragments. nih.gov

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis provides a powerful tool for the stereoselective synthesis of vitamin D analogs, combining the efficiency of chemical synthesis with the high selectivity of enzymatic reactions. A prime example in the context of 1α,20S-dihydroxyvitamin D3 is the use of cytochrome P450 enzymes for hydroxylation steps.

The introduction of the 1α-hydroxyl group is a critical step in the synthesis of biologically active vitamin D compounds. While purely chemical methods for 1α-hydroxylation exist, they can be lengthy and involve harsh reaction conditions. nih.gov A more elegant and efficient approach is the use of the enzyme CYP27B1, the mitochondrial P450 enzyme responsible for the 1α-hydroxylation of 25-hydroxyvitamin D3 in the body. nih.gov

In a chemoenzymatic strategy, a precursor molecule, such as a side-chain modified 20S-hydroxyvitamin D3 analog, is first produced through chemical synthesis. This synthetic precursor is then used as a substrate for a recombinant CYP27B1 enzyme, which stereoselectively introduces the hydroxyl group at the 1α position. nih.gov This method has been successfully employed to produce various 1α-hydroxylated 20S-hydroxyvitamin D3 analogs. nih.gov For instance, several C24-modified 20S-hydroxyvitamin D3 analogs have been shown to be good substrates for CYP27B1, enabling the enzymatic synthesis of their corresponding 1α-hydroxylated derivatives. nih.gov

Similarly, the enzyme CYP11A1 can be used to introduce the 20S-hydroxyl group onto a 1α-hydroxyvitamin D3 precursor, representing another viable chemoenzymatic route. nih.gov

Characterization Techniques for Synthetic 1α,20S-Dihydroxyvitamin D3 and Analogs

The unambiguous structural confirmation of newly synthesized 1α,20S-dihydroxyvitamin D3 and its analogs is crucial. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Spectroscopic Analysis (e.g., NMR, Mass Spectrometry) for Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the characterization of synthetic vitamin D compounds.

NMR Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the structure of the synthesized molecules. The chemical shifts and coupling constants of the protons, particularly those on the A-ring and the side chain, provide detailed information about the stereochemistry of the molecule. For example, in the characterization of the first chemically synthesized 1α,20S-dihydroxyvitamin D3, NMR was used to confirm the presence and configuration of the 1α-hydroxyl group in a key intermediate. nih.gov

Mass Spectrometry: MS is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS). nih.govnih.gov This technique is also crucial for identifying metabolites in enzymatic assays, for instance, when studying the metabolism of new analogs by CYP enzymes. nih.gov

X-ray Crystallography for Absolute Configuration Determination

While spectroscopic methods provide a wealth of structural information, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule, including its absolute configuration.

In the initial chemical synthesis of 1α,20S-dihydroxyvitamin D3, X-ray crystallography was instrumental in confirming the 1α-configuration of the hydroxyl group on an advanced intermediate. nih.gov By obtaining a single crystal of the compound and analyzing its diffraction pattern, the precise spatial arrangement of all atoms can be determined.

Furthermore, co-crystallization of 1α,20S-dihydroxyvitamin D3 and its analogs with the ligand-binding domain (LBD) of the vitamin D receptor provides invaluable insights into their molecular interactions. nih.govresearchgate.net High-resolution X-ray crystal structures of these complexes reveal the specific hydrogen bonds and hydrophobic interactions that govern ligand binding and activation of the receptor. nih.gov This information is crucial for the rational design of new analogs with improved therapeutic properties.

Table 3: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| 1α,20S-dihydroxyvitamin D3 | |

| 1α,25-dihydroxyvitamin D3 | |

| 20S-hydroxyvitamin D3 | |

| 25-hydroxyvitamin D3 | |

| 19-nor-1α,25-dihydroxyvitamin D3 |

Molecular Interactions and Receptor Agonism of 1α,20s Dihydroxyvitamin D3

Interaction with the Vitamin D Receptor (VDR)

The biological actions of 1α,20S-dihydroxyvitamin D3 are primarily mediated through its interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor. oup.commdpi.com This interaction initiates a cascade of molecular events, leading to the regulation of target gene expression.

1α,20S-dihydroxyvitamin D3 interacts with the VDR with a potency comparable to that of the canonical VDR ligand, 1α,25-dihydroxyvitamin D3. researchgate.netnih.govnih.gov Studies have shown that the binding of these ligands to the VDR induces conformational changes in the receptor. nih.gov The stability of the VDR-ligand complex can differ, with some synthetic analogs exhibiting a slower dissociation rate compared to the natural hormone. nih.govnih.gov While specific quantitative binding affinity studies (e.g., Kd values) for 1α,20S-dihydroxyvitamin D3 are not detailed in the provided context, its ability to effectively compete with and elicit similar downstream effects as 1α,25-dihydroxyvitamin D3 suggests a high-affinity interaction with the VDR ligand-binding domain. researchgate.netnih.gov

Upon binding 1α,20S-dihydroxyvitamin D3, the VDR undergoes a conformational change that facilitates its activation. researchgate.netnih.gov A critical step in VDR signaling is its translocation from the cytoplasm to the nucleus, where it can access the genetic material. nih.govnih.gov Research has demonstrated that 1α,20S-dihydroxyvitamin D3 is a potent stimulator of VDR nuclear translocation. researchgate.netnih.govnih.gov In SKMEL-188 melanoma cells, 1α,20S-dihydroxyvitamin D3 induced VDR translocation with an EC50 value of 2.14 x 10⁻⁹ M, which is comparable to the EC50 of 7.87 x 10⁻⁹ M observed for 1α,25-dihydroxyvitamin D3. nih.gov This indicates that 1α,20S-dihydroxyvitamin D3 effectively promotes the movement of the VDR into the nucleus, a prerequisite for its genomic functions. nih.gov Once in the nucleus, the ligand-VDR complex forms a heterodimer with the retinoid X receptor (RXR). oup.commdpi.comnih.gov

A key difference in the binding of 1α,20S-dihydroxyvitamin D3 compared to 1α,25-dihydroxyvitamin D3 lies in the interactions of their respective side-chain hydroxyl groups. researchgate.netnih.gov The 20S-hydroxyl group of 1α,20S-dihydroxyvitamin D3 forms a weak hydrogen bond with the histidine 305 (His305) residue within the VDR's ligand-binding pocket. nih.govnih.gov This interaction is distinct from the interactions of the 25-hydroxyl group of 1α,25-dihydroxyvitamin D3. researchgate.netnih.gov Furthermore, the 20S-OH group also engages in a Van der Waals interaction with Valine 300 (Val300). researchgate.net These differential molecular contacts may account for some of the observed differences in the biological activities of these two vitamin D metabolites. researchgate.netnih.govnih.gov

Co-crystallization Studies of 1α,20S-Dihydroxyvitamin D3 with VDR Ligand Binding Domain

Modulation of Vitamin D Response Element (VDRE)-Reporter Activity

The activated VDR/RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes, thereby modulating their transcription. nih.govsci-hub.semdpi.com The ability of 1α,20S-dihydroxyvitamin D3 to activate VDR-mediated gene transcription has been assessed using VDRE-reporter assays. researchgate.netnih.gov These assays measure the expression of a reporter gene (e.g., luciferase) under the control of a VDRE.

Studies have shown that 1α,20S-dihydroxyvitamin D3 is a potent activator of VDRE-reporter activity, indicating its efficacy in initiating VDR-mediated gene transcription. researchgate.netnih.govnih.gov The transcriptional activity of 1α,20S-dihydroxyvitamin D3 has been evaluated in various cell lines, demonstrating its function as a VDR agonist. nih.gov

| Cell Line | EC50 (nM) |

|---|---|

| HaCaT | 450 |

| Caco-2 | 285 |

| Jurkat | 19.1 |

This table presents the half-maximal effective concentration (EC50) values for 1α,20S-dihydroxyvitamin D3 in stimulating VDRE-reporter activity in human keratinocyte (HaCaT), colon adenocarcinoma (Caco-2), and T lymphocyte (Jurkat) cell lines. nih.gov

Interactions with Other Nuclear Receptors and Signaling Pathways

Beyond its well-documented interaction with the Vitamin D Receptor (VDR), 1α,20S-dihydroxyvitamin D3 exhibits a complex profile of molecular interactions, engaging with several other nuclear receptors and modulating key cellular signaling pathways. This activity underscores its pleiotropic effects and distinguishes it from the canonical actions of 1α,25-dihydroxyvitamin D3.

Aryl Hydrocarbon Receptor (AhR) Agonism and Related Signaling

1α,20S-dihydroxyvitamin D3 has been identified as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in cellular responses to environmental stimuli and in the regulation of immune responses. researchgate.net Molecular modeling studies indicate that 1α,20S-dihydroxyvitamin D3 binds favorably to the ligand-binding domain of AhR. nih.gov

This binding demonstrates functional activity, as treatment with 1α,20S-dihydroxyvitamin D3 stimulates the translocation of AhR from the cytoplasm to the nucleus. nih.gov Once in the nucleus, the activated AhR complex binds to regulatory regions of its target genes. Experimental evidence confirms that 1α,20S-dihydroxyvitamin D3 treatment leads to the increased expression of well-established AhR downstream target genes, including cyp1A1 and cyp1B1, which are involved in metabolic processes. nih.gov This agonistic activity on the AhR signaling pathway represents a non-classical mechanism of action for a vitamin D metabolite. researchgate.netiiarjournals.org

Liver X Receptors (LXRα and β) Agonism

The compound displays a notably distinct and isoform-specific interaction with Liver X Receptors (LXRs), which are critical regulators of cholesterol, fatty acid, and glucose metabolism. nih.gov Research has demonstrated that 1α,20S-dihydroxyvitamin D3 acts as an inverse agonist of LXRα while functioning as an agonist of LXRβ. nih.gov

This differential activity is significant because LXRα is predominantly expressed in metabolic tissues like the liver, adipose tissue, and intestines, whereas LXRβ is expressed ubiquitously. caister.com As an inverse agonist for LXRα, 1α,20S-dihydroxyvitamin D3 can suppress the receptor's basal activity, while its agonist activity on LXRβ can activate target genes regulated by this isoform. This dual and opposing action on LXR isoforms suggests a nuanced role in metabolic regulation, differing from pan-LXR agonists or antagonists.

| Compound | Receptor | Observed Activity |

|---|---|---|

| 1α,20S-dihydroxyvitamin D3 | Liver X Receptor α (LXRα) | Inverse Agonist |

| Liver X Receptor β (LXRβ) | Agonist |

Retinoic Acid Orphan Receptors (RORα and γ) Inverse Agonism

1α,20S-dihydroxyvitamin D3 is a potent inverse agonist for the Retinoic Acid Orphan Receptors RORα and RORγ. nih.govrsc.org These receptors are key regulators of immune responses, particularly in the differentiation of Th17 cells, and are involved in circadian rhythm and metabolism. nih.gov

In RORE (ROR Response Element)-driven reporter assays, 1α,20S-dihydroxyvitamin D3 demonstrated significant inverse agonist activity, inhibiting the transcriptional function of both RORα and RORγ. rsc.org This inhibitory effect is highly potent, with studies reporting IC50 values in the nanomolar range. The antifibrotic effects of vitamin D metabolites on fibroblasts are mediated, in part, through their action on RORα and RORγ. mdpi.com The inverse agonism on these receptors, particularly RORγ, can lead to the inhibition of pro-inflammatory cytokine production, such as IL-17. nih.gov

| Compound | Receptor | Observed Activity | Reported IC50 Range (nM) |

|---|---|---|---|

| 1α,20S-dihydroxyvitamin D3 | Retinoic Acid Orphan Receptor α (RORα) | Inverse Agonist | 0.01 - 0.1 |

| Retinoic Acid Orphan Receptor γ (RORγ) | Inverse Agonist |

Cross-talk with Wnt/β-Catenin Signaling Pathway

While direct studies on the interaction between 1α,20S-dihydroxyvitamin D3 and the Wnt/β-catenin pathway are limited, extensive research on the canonical form, 1α,25-dihydroxyvitamin D3, reveals complex cross-talk. The Wnt/β-catenin pathway is fundamental in embryonic development, tissue homeostasis, and cell proliferation. The interaction of vitamin D signaling with this pathway appears to be context-dependent.

In some cellular models, 1α,25-dihydroxyvitamin D3 has an inhibitory effect. It can promote the transport of β-catenin from the nucleus to the plasma membrane, where it competes with the transcription factor TCF4 for β-catenin binding, thereby inhibiting the transcription of Wnt target genes. nih.gov Conversely, in other contexts, such as osteoblasts, 1α,25-dihydroxyvitamin D3 has been shown to enhance the expression of LRP5, a critical co-receptor for Wnt signaling, suggesting a potential positive regulation of the pathway. nih.gov Whether 1α,20S-dihydroxyvitamin D3 shares these modulatory effects on the Wnt/β-catenin pathway requires further investigation.

Modulation of MAPK, IL-6, TGF-β1, NF-κB, and TLR Signaling Pathways

1α,20S-dihydroxyvitamin D3 demonstrates significant anti-inflammatory properties through the modulation of key signaling pathways that regulate cytokine production. Research has shown that 1α,20S-dihydroxyvitamin D3 can inhibit the production of the pro-inflammatory markers interferon-gamma (IFNγ) and Interleukin-1 beta (IL-1β). researchgate.net This activity strongly implies an inhibitory effect on the Nuclear Factor-kappa B (NF-κB) pathway, which is a master transcriptional regulator of these and other inflammatory cytokines. Further studies on related 1α-hydroxylated 20S(OH)D3 analogs confirm their ability to inhibit IFNγ production. nih.gov

While direct evidence for 1α,20S-dihydroxyvitamin D3 on other specific pathways is still emerging, the actions of 1α,25-dihydroxyvitamin D3 provide a framework for its potential activities:

MAPK Signaling: The canonical 1α,25-dihydroxyvitamin D3 can activate mitogen-activated protein kinase (MAPK) pathways, including p38, which can influence gene transcription and cellular processes like differentiation. nih.gov

IL-6 Signaling: 1α,25-dihydroxyvitamin D3 has been shown to suppress the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.gov

TGF-β1 Signaling: The interaction with Transforming growth factor-β1 (TGF-β1) signaling is complex. In some contexts, 1α,25-dihydroxyvitamin D3 inhibits TGF-β1-induced processes, nih.gov while in others, its effects are mediated through the TGF-β pathway. ucl.ac.uk

TLR Signaling: 1α,25-dihydroxyvitamin D3 can exert negative feedback on Toll-like Receptor (TLR) signaling. It has been shown to down-regulate the expression of TLRs and suppress the subsequent inflammatory response upon their activation by pathogens. nih.gov

The established ability of 1α,20S-dihydroxyvitamin D3 to suppress key inflammatory cytokines suggests it plays a crucial role in modulating these interconnected signaling networks. researchgate.net

Cellular and Molecular Mechanisms of Action of 1α,20s Dihydroxyvitamin D3

Regulation of Gene Expression Profiles

The biological activities of 1α,20S-dihydroxyvitamin D3 are initiated through its interaction with the vitamin D receptor (VDR), a ligand-activated transcription factor that modulates the expression of numerous target genes. nih.govnih.gov Upon binding, 1α,20S-dihydroxyvitamin D3 induces the translocation of the VDR from the cytoplasm to the nucleus, where it can interact with specific DNA sequences known as vitamin D response elements (VDREs) to regulate gene transcription. nih.govnih.gov This process is fundamental to the compound's ability to influence a wide array of cellular functions.

1α,20S-dihydroxyvitamin D3 has been shown to directly regulate the expression of several key genes downstream of the VDR, in a manner comparable to the classical active form of vitamin D, 1α,25-dihydroxyvitamin D3. nih.gov Studies in human keratinocyte (HaCaT) cells have demonstrated its ability to modulate genes involved in vitamin D signaling, metabolism, and calcium transport. nih.gov

A significant target is the CYP24A1 gene, which encodes the enzyme responsible for the catabolism of vitamin D metabolites. nih.gov Treatment of HaCaT cells with 1α,20S-dihydroxyvitamin D3 leads to a potent upregulation of CYP24A1 mRNA, indicating a strong feedback mechanism to control vitamin D levels. nih.gov In one study, its effect on CYP24A1 expression was more pronounced than that of 1α,25-dihydroxyvitamin D3. nih.gov

The compound also influences the expression of the gene encoding its own receptor (VDR), typically causing a mild upregulation. nih.gov Furthermore, it affects the expression of TRPV6, a gene encoding a calcium channel crucial for intestinal calcium absorption, and CYP27B1, which encodes the enzyme for the final activation step of vitamin D3. nih.gov 1α,20S-dihydroxyvitamin D3 slightly increases TRPV6 mRNA levels and slightly inhibits the expression of CYP27B1, consistent with the known negative feedback loop where active vitamin D metabolites downregulate their own synthesis. nih.gov These findings underscore that 1α,20S-dihydroxyvitamin D3 activates the VDR and modulates its target genes in a fashion similar to 1α,25-dihydroxyvitamin D3. nih.gov

| Gene | Function | Fold Change Induced by 1α,20S(OH)₂D₃ | Fold Change Induced by 1,25(OH)₂D₃ (for comparison) |

|---|---|---|---|

| VDR | Vitamin D Receptor | 1.6-fold increase | 1.3-fold increase |

| CYP24A1 | Vitamin D Catabolism | 34-fold increase | 10-fold increase |

| TRPV6 | Calcium Transport | 1.4-fold increase | 1.4-fold increase |

| CYP27B1 | Vitamin D Activation | Slight, significant inhibition | Inhibition |

The activation of the VDR by 1α,20S-dihydroxyvitamin D3 initiates a cascade of events that influences broad gene regulatory networks. nih.govnih.gov By binding to the VDR, it triggers the recruitment of co-regulatory protein complexes that are essential for modifying transcriptional activity. nih.govnih.gov The resulting biological response is highly tissue- and cell-specific, as the VDR can bind to thousands of genomic locations, modulating a wide range of primary target genes. mdpi.comoup.com

The pattern of gene expression regulated by 1α,20S-dihydroxyvitamin D3 shows significant overlap with that of 1α,25-dihydroxyvitamin D3, particularly in the activation of VDR/RXR signaling as a primary canonical pathway. nih.govmdpi.com However, different vitamin D metabolites can exhibit differential effects and engage distinct or alternative pathways. mdpi.complos.org For instance, studies comparing other novel hydroxyderivatives have revealed the activation of alternative pathways, such as the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which is not the primary target for classical VDR ligands. mdpi.com While 1α,20S-dihydroxyvitamin D3 primarily functions through the VDR, its unique structure, particularly the 20S-hydroxyl group, leads to differential molecular interactions with the VDR's ligand-binding pocket compared to the 25-hydroxyl group of 1α,25-dihydroxyvitamin D3. nih.gov These distinct interactions may account for subtle differences in the recruitment of co-regulators and the resulting gene expression profiles and biological activities. nih.gov

Effects on Cellular Processes in In Vitro Systems

1α,20S-dihydroxyvitamin D3 exerts significant effects on fundamental cellular processes, including proliferation and differentiation, across various cell types. nih.govnih.gov Its actions are mediated by its ability to activate VDR-dependent signaling pathways that control the cell cycle and the expression of differentiation-specific markers. nih.govcore.ac.uk

Research has established the antiproliferative and pro-differentiating properties of 1α,20S-dihydroxyvitamin D3. nih.govnih.gov It has been shown to inhibit the growth of both normal and malignant cells, demonstrating its potential role in regulating tissue homeostasis. nih.govnih.gov

In skin cells, 1α,20S-dihydroxyvitamin D3 demonstrates potent biological activity. In normal human epidermal melanocytes, it significantly inhibits proliferation, with an efficacy comparable to that of 1α,25-dihydroxyvitamin D3. nih.gov This antiproliferative effect is more pronounced than that observed with its precursor, 20S-hydroxyvitamin D3. nih.gov In malignant melanoma cells, 1α,20S-dihydroxyvitamin D3 also effectively inhibits cell growth. nih.govnih.gov

In keratinocytes, the effects of vitamin D compounds on proliferation and differentiation are well-documented. nih.govnih.govscielo.br While direct studies on the 'S' isomer are specific, research on related 20-epi vitamin D3 analogues shows they are often more potent than 1α,25-dihydroxyvitamin D3 in inhibiting clonal growth of keratinocytes by inducing the differentiation of progenitor cells. nih.govnih.gov 1α,20S-dihydroxyvitamin D3 activates the VDR in the human keratinocyte cell line HaCaT, indicating its engagement with the pathways that regulate keratinocyte differentiation. nih.gov

The ability of 1α,20S-dihydroxyvitamin D3 to activate the VDR and modulate gene expression has been confirmed in several non-skin cell lines. nih.gov The compound shows potent transcriptional activity in the human keratinocyte line HaCaT, the human colon adenocarcinoma line Caco-2, and the human T-lymphocyte line Jurkat. nih.govnih.gov The potency of this activity, measured by the half-maximal effective concentration (EC₅₀) for stimulating a VDRE-reporter system, varies between cell types, suggesting cell-specific responses. nih.gov In HaCaT and Caco-2 cells, its potency is comparable to that of 1α,25-dihydroxyvitamin D3, while in Jurkat cells, it is less potent. nih.gov These findings demonstrate the broad activity of 1α,20S-dihydroxyvitamin D3 in regulating VDR-mediated transcription across different cell lineages. nih.gov

| Cell Line | Cell Type | EC₅₀ of 1α,20S(OH)₂D₃ (nM) | EC₅₀ of 1,25(OH)₂D₃ (nM) (for comparison) |

|---|---|---|---|

| HaCaT | Keratinocyte | 450 | ~450 (equally potent) |

| Caco-2 | Colon Adenocarcinoma | 285 | ~285 (equally potent) |

| Jurkat | T-lymphocyte | 19.1 | Less potent than 1,25(OH)₂D₃ |

Induction of Apoptosis and Cell Cycle Regulation

The compound 1α,20S-dihydroxyvitamin D3 (1α,20S(OH)₂D₃) has demonstrated significant anti-proliferative effects in cancer cell lines, indicating its role in regulating cell growth, though the precise molecular pathways of apoptosis induction and cell cycle arrest are still under investigation. The primary mechanism for these effects is understood to be mediated through its interaction with the vitamin D receptor (VDR). uj.edu.plnih.gov

Research has established that 1α,20S(OH)₂D₃ exhibits potent anti-leukemic and anti-melanoma activities. nih.gov Studies on human melanoma cell lines have shown that this compound effectively inhibits key processes associated with cancer progression. Specifically, treatment with 1α,20S(OH)₂D₃ leads to a reduction in cell proliferation, a decrease in cell migration, and a diminished capacity for colony and spheroid formation in vitro. uj.edu.pl

The critical role of the VDR in these anti-proliferative actions has been confirmed through experiments using VDR knockout (KO) melanoma cells. In the absence of a functional VDR, the melanoma cells displayed a notable resistance to the inhibitory effects of 1α,20S(OH)₂D₃. uj.edu.pl This finding underscores that the VDR is a crucial mediator for the compound's ability to control melanoma cell growth and malignancy. uj.edu.pl While these findings strongly support an anti-proliferative role, detailed studies elucidating the specific effects on cell cycle checkpoints (e.g., G1/S or G2/M arrest) or the induction of specific apoptotic pathways (e.g., caspase activation) for 1α,20S(OH)₂D₃ have not been as extensively detailed as for other vitamin D metabolites.

Table 1: Research Findings on the Anti-Proliferative Effects of 1α,20S-Dihydroxyvitamin D3 in Melanoma Cells

| Activity Assessed | Cell Line | Observed Effect of 1α,20S(OH)₂D₃ | Role of Vitamin D Receptor (VDR) | Reference |

| Cell Proliferation | Human Melanoma (Wild-Type) | Inhibition | VDR-dependent | uj.edu.pl |

| Cell Migration | Human Melanoma (Wild-Type) | Inhibition | VDR-dependent | uj.edu.pl |

| Colony Formation | Human Melanoma (Wild-Type) | Inhibition | VDR-dependent | uj.edu.pl |

| Spheroid Formation | Human Melanoma (Wild-Type) | Inhibition | VDR-dependent | uj.edu.pl |

| General Anti-Melanoma Activity | Not specified | Potent activity demonstrated | Mediated via VDR | nih.gov |

| General Anti-Leukemic Activity | Not specified | Potent activity demonstrated | Mediated via VDR | nih.gov |

Immunomodulatory Mechanisms at the Cellular Level (e.g., cytokine production)

1α,20S-Dihydroxyvitamin D₃ is a potent immunomodulator that exerts its effects by regulating the production of key cytokines and modulating T cell responses. nih.govnih.gov Its mechanism of action involves binding to the VDR, which leads to the downstream regulation of genes involved in inflammation and immune cell function. nih.gov

A primary immunomodulatory function of 1α,20S(OH)₂D₃ is its ability to suppress the production of pro-inflammatory cytokines. In studies using lipopolysaccharide (LPS)-stimulated mouse splenocytes, 1α,20S(OH)₂D₃ significantly reduced the secretion of Interferon-gamma (IFNγ) and Interleukin-1 beta (IL-1β). nih.gov The inhibitory effect on IFNγ production was found to be comparable to or slightly weaker than that of 1α,25-dihydroxyvitamin D3 (1α,25(OH)₂D₃), the classical active form of vitamin D. However, at higher concentrations (100 nM), 1α,20S(OH)₂D₃ demonstrated a greater efficacy in reducing IL-1β production than 1α,25(OH)₂D₃. nih.gov

Furthermore, a novel mechanism for its anti-inflammatory action has been identified in the context of autoimmune arthritis. 1α,20S(OH)₂D₃ has been shown to upregulate the expression of the inhibitory receptor Leukocyte-Associated Immunoglobulin-like Receptor-1 (LAIR-1) on T cells. nih.gov The upregulation of LAIR-1 is a critical step in the compound's efficacy, as it leads to the inhibition of pro-inflammatory Th1 and Th17 cytokine production. This action contributes to the attenuation of autoimmune responses, highlighting a distinct pathway through which this vitamin D metabolite can control inflammation. nih.gov

Table 2: Research Findings on the Immunomodulatory Effects of 1α,20S-Dihydroxyvitamin D3

| Target Cell/System | Parameter Measured | Observed Effect of 1α,20S(OH)₂D₃ | Comparative Efficacy | Reference |

| Mouse Splenocytes | IFNγ Production | Significant reduction | Comparable to or slightly weaker than 1α,25(OH)₂D₃ at 1.0 nM | nih.gov |

| Mouse Splenocytes | IL-1β Production | Significant reduction | More potent than 1α,25(OH)₂D₃ at 100 nM | nih.gov |

| T cells (in vivo arthritis model) | LAIR-1 Expression | Upregulation | Not applicable | nih.gov |

| T cells (in vivo arthritis model) | Pro-inflammatory Cytokines (Th1/Th17) | Inhibition (mediated by LAIR-1 upregulation) | Not applicable | nih.gov |

Structure Activity Relationship Sar Studies of 1α,20s Dihydroxyvitamin D3 Analogs

Correlating Structural Features with VDR Activation Potency

The potency of 1α,20S(OH)₂D₃ and its analogs in activating the VDR is a critical determinant of their biological effects. Research has shown that 1α,20S(OH)₂D₃ interacts with the VDR with a potency similar to that of the native ligand, 1α,25-dihydroxyvitamin D3 (1α,25(OH)₂D₃). researchgate.netnih.gov This interaction is evidenced by its ability to stimulate the translocation of the VDR to the nucleus, activate vitamin D response element (VDRE)-reporter activity, and regulate VDR downstream genes. researchgate.netnih.gov

Impact of 20S-Hydroxyl Moiety on Receptor Interaction and Gene Regulation

The presence and orientation of the 20S-hydroxyl group are pivotal for the interaction of 1α,20S(OH)₂D₃ with the VDR and its subsequent regulation of target genes. X-ray crystallography has shown that the 20S-hydroxyl moiety forms a Van der Waals interaction with the Val300 residue within the VDR's ligand-binding pocket. researchgate.net This interaction differs from that of the 25-hydroxyl group of 1α,25(OH)₂D₃, which may contribute to the distinct biological profiles of these two metabolites. researchgate.net

The activation of the VDR by 1α,20S(OH)₂D₃ leads to the regulation of several downstream genes. It has been shown to upregulate the expression of the VDR gene itself, as well as CYP24A1, the enzyme responsible for vitamin D catabolism, and TRPV6, a calcium channel. nih.gov For instance, 1α,20S(OH)₂D₃ can strongly stimulate the mRNA levels of CYP24A1. nih.gov This demonstrates that the interaction of the 20S-hydroxylated side chain with the VDR is effective in initiating the transcriptional events that characterize the vitamin D endocrine system. The preservation of the three-dimensional arrangement of the key hydroxyl groups at the 1α, 3β, and 20S positions is crucial for maintaining VDR binding and functional activity. nih.gov

Stereoisomeric Effects on Biological Activity

The stereochemistry of the side chain significantly influences the biological activity of vitamin D analogs. Studies on epimers at the C20 position have revealed that these stereoisomers can exhibit enhanced biological potency. For example, 1α,25-dihydroxy-20-epi-vitamin D3 is more potent than the natural hormone in inhibiting cell growth and inducing differentiation. nih.gov This enhanced activity is partly attributed to its metabolism into stable intermediary metabolites that also possess significant biological activity. nih.gov

Furthermore, the stereochemistry at other positions in the side chain, such as C24, also plays a critical role. The 20S,24R and 20S,24S epimers of dihydroxyvitamin D3 and their 1α-hydroxylated derivatives display different biological properties concerning VDR activation and anti-inflammatory and antiproliferative activities. consensus.app Notably, 1α,20S,24R(OH)₂D₃ has been identified as the most potent compound among these epimers. consensus.appnih.gov

Side-Chain Modifications and Receptor Specificity

Evaluation of C20, C23, and C24 Modified Analogs

Systematic modifications at positions C20, C23, and C24 of the side chain have yielded a wealth of information on the SAR of 1α,20S(OH)₂D₃ analogs. While parent analogs with a modified side chain often show minimal VDR stimulating activity, their 1α-hydroxylated derivatives are typically potent VDR agonists. researchgate.net This underscores the critical role of the 1α-hydroxyl group for strong biological activity. researchgate.net

Analogs with modifications at C24 have been shown to be poorer substrates for the catabolic enzyme CYP24A1 compared to calcitriol, indicating improved metabolic stability. nih.gov For instance, the introduction of a double bond at C24 (24-ene) can enhance the ability of secosteroids with a 20S-OH group to activate the VDR. nih.gov

| Compound | Modification | VDR Activation | CYP24A1 mRNA Induction (fold increase) |

|---|---|---|---|

| 1α,25(OH)₂D₃ | - | Strong | 9.8 |

| 20S(OH)D₃ | - | Minimal | 4.4 |

| Analog 5 (1α-OH derivative of Analog 4) | C24 modification + 1α-OH | Potent | 149.1 |

| Analog 14 (1α-OH derivative of Analog 13) | Side-chain modification + 1α-OH | Potent | 2.0 |

| Analog 24 (1α-OH derivative of Analog 23) | Side-chain modification + 1α-OH | Potent | 2.3 |

Role of Hydroxyl Group Stereochemistry in Biological Response

The stereochemical orientation of hydroxyl groups on the side chain is a crucial determinant of biological response. The spatial arrangement of these groups affects the ligand's ability to fit into the VDR's ligand-binding pocket and induce the conformational changes necessary for receptor activation. Studies have shown that the orientation of the hydroxyl group at C25 is necessary for optimizing binding to the VDR. In analogs, the stereochemistry at C22 has been shown to influence VDR binding affinity and the ability to induce conformational changes in the receptor.

A-Ring Modifications and Conformational Influences

Modifications to the A-ring of vitamin D analogs can significantly impact their biological activity by influencing the conformational equilibrium of the A-ring and, consequently, how the molecule interacts with the VDR. The introduction of substituents at the C2 position has been a particular focus of research. nih.gov

For example, the introduction of a 2α-methyl group into 1α,25(OH)₂D₃ can result in analogs with higher VDR-binding affinity than the natural hormone. nih.gov Docking studies suggest that these modifications can lead to a more favorable interaction with the VDR. These findings highlight that even subtle changes to the A-ring can have profound effects on the biological profile of vitamin D analogs. nih.gov Combining A-ring modifications with alterations in the side chain, such as 20-epimerization, has been explored to develop analogs with unique biological properties. nih.gov

Computational Modeling and Molecular Dynamics Simulations in SAR

Computational approaches offer a powerful lens through which to examine the dynamic interplay between 1α,20S(OH)₂D₃ analogs and the VDR at an atomic level. These methods complement experimental data, providing a deeper understanding of the molecular determinants of binding affinity and agonist activity.

Molecular docking studies have been instrumental in predicting the binding poses of 1α,20S(OH)₂D₃ and its analogs within the ligand-binding pocket (LBP) of the VDR. These in silico experiments are often based on the co-crystal structure of the VDR with its native ligand, 1α,25-dihydroxyvitamin D₃ [1,25(OH)₂D₃], or with 1,20S(OH)₂D₃ itself. researchgate.net

Furthermore, modifications to the side chain of 20S-hydroxyvitamin D₃ analogs can lead to varied interactions within the LBP. For example, an analog with a 24-ene group was found to position its terminal methyl groups to make stronger contacts with C-terminal residues like Val418 and Phe422, which helps to stabilize the agonist conformation of the VDR. nih.gov

Table 1: Key Molecular Interactions of 1α,20S(OH)₂D₃ Analogs with the Vitamin D Receptor

| Analog Feature | Interacting VDR Residue(s) | Type of Interaction | Reference |

| 1α-Hydroxyl Group | Ser237, Arg274 | Hydrogen Bonds | pnas.org |

| 20S-Hydroxyl Group | His305 | Weak Hydrogen Bond | nih.gov |

| Modified Side Chain (e.g., 24-ene) | Val418, Phe422 | van der Waals Contacts | nih.gov |

The binding of a ligand to the VDR induces a critical conformational change, particularly in the C-terminal helix 12 (H12), which is essential for the recruitment of coactivator proteins and the initiation of gene transcription. nih.gov Molecular dynamics (MD) simulations provide a dynamic view of these conformational changes, allowing researchers to observe the flexibility of both the ligand and the receptor over time.

Studies on various VDR agonists have shown that the stability of the H12 in its active conformation is a key determinant of agonist potency. For 1α,20S(OH)₂D₃ analogs, MD simulations can reveal how different side-chain modifications influence the dynamics of H12 and other key regions of the LBP. For example, analogs that promote a more stable interaction with residues at the C-terminal end of the LBP can more effectively lock H12 in its active state, leading to enhanced transcriptional activity. nih.gov

Based on the understanding of these crucial interactions and conformational requirements, a pharmacophore model for 1α,20S(OH)₂D₃ analogs can be developed. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor and elicit a biological response.

For VDR agonists of this class, a putative pharmacophore model would include:

A hydrogen bond donor feature corresponding to the 1α-hydroxyl group.

A hydrogen bond donor feature representing the 20S-hydroxyl group.

A hydrophobic region that accommodates the seco-steroid backbone.

Additional hydrophobic and/or hydrogen bonding features that can be tailored to specific side-chain modifications to enhance interactions with the VDR LBP.

The development of such pharmacophore models is crucial for virtual screening campaigns to identify novel VDR agonists with desired pharmacological profiles from large chemical databases. By filtering compounds based on their ability to match the pharmacophore, researchers can prioritize molecules for synthesis and biological testing, thereby accelerating the drug discovery process.

Advanced Research Methodologies and Future Directions

In Vitro and Ex Vivo Models for Studying 1α,20S-Dihydroxyvitamin D3

Cell Culture Systems for Molecular Mechanism Elucidation

A variety of cell culture systems have been instrumental in dissecting the molecular mechanisms of 1,20S(OH)₂D₃. These models provide a controlled environment to study cellular responses to this vitamin D metabolite. For instance, studies have utilized normal human epidermal keratinocytes (NHEK) and immortalized human keratinocyte (HaCaT) cell lines to investigate the antiproliferative and pro-differentiative effects of 1,20S(OH)₂D₃. nih.gov In these systems, 1,20S(OH)₂D₃ has been shown to inhibit cell proliferation and stimulate the expression of differentiation markers. nih.gov

Furthermore, cancer cell lines have been employed to explore the anti-cancer potential of 1,20S(OH)₂D₃. Hamster melanoma cells have demonstrated a dose-dependent inhibition of proliferation and colony-forming capabilities in response to this compound. nih.gov The human colon cancer cell line SW480-ADH and prostate cancer cell lines have also been used in broader vitamin D research, providing a basis for future investigations into the specific effects of 1,20S(OH)₂D₃ in these malignancies. The ability to culture these cells allows for detailed analysis of signaling pathways and gene expression changes induced by 1,20S(OH)₂D₃.

| Cell Line | Tissue of Origin | Key Research Application for Vitamin D Analogs |

| HaCaT | Human Keratinocyte | Studying proliferation and differentiation |

| NHEK | Normal Human Epidermal Keratinocytes | Investigating effects on normal cell growth |

| AbC1 | Hamster Melanoma | Assessing anti-cancer and anti-proliferative activity |

| Caco-2 | Human Colorectal Adenocarcinoma | Examining transcriptional activity |

| Jurkat | Human T-cell Leukemia | Evaluating transcriptional activity |

| SKMEL-188 | Human Melanoma | Analyzing VDR translocation |

Reporter Gene Assays for Transcriptional Activity

Reporter gene assays are a cornerstone for quantifying the transcriptional activity of 1,20S(OH)₂D₃ through its interaction with the vitamin D receptor (VDR). These assays typically involve the use of a plasmid containing a vitamin D response element (VDRE) linked to a reporter gene, such as luciferase. nih.govnih.gov When introduced into cells, the binding of the 1,20S(OH)₂D₃-VDR complex to the VDRE drives the expression of the reporter gene, and the resulting signal (e.g., light output from luciferase) is proportional to the transcriptional activity. nih.gov

Studies have successfully employed this technique in various cell lines, including HaCaT, Caco-2, and Jurkat cells, to determine the potency of 1,20S(OH)₂D₃ in activating VDR-mediated transcription. nih.gov These experiments have revealed that 1,20S(OH)₂D₃ demonstrates potent transcriptional activity, with EC₅₀ values in the nanomolar range, comparable to or slightly less potent than the canonical VDR ligand, 1α,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃). nih.gov Such assays are invaluable for structure-activity relationship studies of novel 1,20S(OH)₂D₃ analogs. nih.gov

Table of Transcriptional Activity of 1α,20S-Dihydroxyvitamin D3 in Different Cell Lines

| Cell Line | EC₅₀ (nM) |

|---|---|

| HaCaT | 450 |

| Caco-2 | 285 |

| Jurkat | 19.1 |

Data sourced from studies on VDRE-luciferase reporter gene assays. nih.gov

Proteomic and Metabolomic Approaches to Characterize Cellular Responses

While specific proteomic and metabolomic studies on 1,20S(OH)₂D₃ are still emerging, these powerful "omics" technologies hold immense promise for comprehensively characterizing the cellular responses to this compound. Proteomics, the large-scale study of proteins, can identify changes in protein expression and post-translational modifications following treatment with 1,20S(OH)₂D₃. Techniques such as two-dimensional difference gel electrophoresis (2D-DIGE) combined with mass spectrometry have been used to analyze the effects of 1,25(OH)₂D₃ on nuclear proteins in colon cancer cells, revealing changes in proteins involved in RNA processing and cytoskeletal organization. mdpi.com A similar approach could be applied to delineate the unique protein expression signature induced by 1,20S(OH)₂D₃.

Metabolomics, the systematic study of small molecule metabolites, can provide a functional readout of the cellular state in response to 1,20S(OH)₂D₃. By analyzing the global metabolic profile, researchers can identify pathways that are significantly altered by the compound. For example, metabolomic analyses of serum and urine have been used to investigate the systemic effects of vitamin D supplementation in humans. harvard.edu Applying these techniques to cell culture models or in vivo systems treated with 1,20S(OH)₂D₃ could uncover novel metabolic functions and biomarkers of its activity.

High-Throughput Screening for Novel Analogs and Modulators

High-throughput screening (HTS) is a key technology in drug discovery that allows for the rapid testing of large numbers of compounds for a specific biological activity. In the context of 1,20S(OH)₂D₃ research, HTS can be employed to discover novel analogs with improved therapeutic properties or to identify small molecules that modulate its activity. HTS assays can be designed based on various principles, including cell-based assays that measure a functional cellular response (e.g., inhibition of cancer cell proliferation) or target-based assays that measure the direct interaction of a compound with a specific protein (e.g., binding to the VDR).

While specific HTS campaigns for 1,20S(OH)₂D₃ analogs have not been extensively reported, the framework for such screens is well-established in the broader field of vitamin D research. For instance, a semi-automated high-throughput screening method, the shGlomAssay, has been developed to identify compounds that are protective for podocytes, a type of kidney cell. nih.gov This assay could potentially be adapted to screen for 1,20S(OH)₂D₃ analogs with beneficial effects on kidney cells. The development of robust and miniaturized assays is crucial for the successful implementation of HTS to expand the chemical diversity of 1,20S(OH)₂D₃-related compounds.

Advancements in Spectroscopic and Crystallographic Techniques for Structural Biology

Understanding the three-dimensional structure of 1,20S(OH)₂D₃ and its interaction with the VDR is fundamental to understanding its mechanism of action. Advanced spectroscopic and crystallographic techniques are indispensable for this purpose.

X-ray crystallography has been successfully used to determine the co-crystal structure of 1,20S(OH)₂D₃ bound to the VDR ligand-binding domain. nih.govresearchgate.netnih.gov This has provided invaluable atomic-level insights into the molecular interactions between the compound and the receptor. nih.govnih.gov These structures reveal how the 20S-hydroxyl group forms specific hydrogen bonds with amino acid residues in the VDR ligand-binding pocket, which differ from the interactions of the 25-hydroxyl group of 1,25(OH)₂D₃. nih.govnih.gov This structural information is critical for the rational design of novel analogs with altered VDR binding affinity and activity.

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, are also crucial for the structural elucidation and characterization of 1,20S(OH)₂D₃ and its metabolites. nih.gov NMR spectroscopy provides detailed information about the chemical structure and conformation of the molecule in solution. Mass spectrometry is used to determine the precise molecular weight and fragmentation patterns of the compound, aiding in its identification and quantification in biological samples. researchgate.net

Systems Biology Approaches to Map the 1α,20S-Dihydroxyvitamin D3 Signaling Network

Systems biology offers a holistic approach to understanding the complex and interconnected nature of biological systems. Instead of studying individual components in isolation, systems biology aims to integrate data from various "omics" platforms (e.g., genomics, proteomics, metabolomics) to construct comprehensive models of signaling networks. nih.gov While the specific signaling network of 1,20S(OH)₂D₃ is yet to be fully mapped, systems biology approaches applied to the broader vitamin D signaling system provide a roadmap for future research. nih.govnih.gov

By combining experimental data with computational modeling, researchers can begin to build predictive models of the 1,20S(OH)₂D₃ signaling network. nih.gov This can help to identify key nodes and feedback loops in the network, predict how the network will respond to different stimuli, and identify potential targets for therapeutic intervention. For example, a top-down systems biology approach could involve analyzing genome-wide expression data from cells treated with 1,20S(OH)₂D₃ to identify key regulatory hubs and pathways. A bottom-up approach could involve creating a kinetic model of the VDR signaling pathway to simulate the dynamic effects of 1,20S(OH)₂D₃ on gene expression. nih.gov The application of these powerful approaches will be essential for unraveling the full complexity of 1,20S(OH)₂D₃'s biological functions.

Potential Research Avenues for Investigating Unique Biological Activities

The distinct structural and functional characteristics of 1α,20S-dihydroxyvitamin D3 (1α,20S(OH)₂D₃), particularly its differential interaction with the vitamin D receptor (VDR) compared to the classical active form, 1α,25-dihydroxyvitamin D₃ (1α,25(OH)₂D₃), open up numerous avenues for future research. nih.govresearchgate.net Investigations are poised to explore its therapeutic potential across a spectrum of disciplines, leveraging its unique biological profile, which includes potent anti-inflammatory and anti-proliferative effects with a potentially lower risk of hypercalcemia. nih.gov

Elucidating Structure-Function Relationships and VDR Signaling

A primary area of future investigation lies in deeply understanding the molecular basis for the unique activities of 1α,20S(OH)₂D₃. While it binds to the VDR with a potency similar to 1α,25(OH)₂D₃, co-crystal structures have revealed different molecular interactions within the VDR's ligand-binding domain. nih.govresearchgate.net The 20S-hydroxyl group interacts differently than the 25-hydroxyl group of 1α,25(OH)₂D₃, which may account for the observed differences in their biological actions. nih.gov

Future research should focus on:

Transcriptional Profiling: Comprehensive analysis of the genes regulated by 1α,20S(OH)₂D₃ in various cell types (e.g., cancer cells, immune cells, bone cells) to identify unique gene signatures compared to those activated by 1α,25(OH)₂D₃.

VDR Conformation and Co-regulator Recruitment: Investigating how the specific conformational change induced in the VDR by 1α,20S(OH)₂D₃ binding influences the recruitment of transcriptional co-activators and co-repressors. This could explain its distinct gene regulatory profile.

Development of Novel Analogs: The chemical synthesis of 1α,20S(OH)₂D₃ provides a foundation for creating novel analogs. nih.govresearchgate.net Future work could involve modifying the side chain of the molecule to enhance specific biological activities (e.g., anti-inflammatory vs. anti-proliferative) while further minimizing calcemic effects. researchgate.net

Oncological Applications

The antiproliferative properties of vitamin D compounds have long been of interest for cancer therapy, but their clinical use is often hampered by hypercalcemia at the required therapeutic doses. researchgate.netaacrjournals.org 1α,20S(OH)₂D₃ has demonstrated potent anti-leukemic and anti-melanoma activities in preliminary studies, with a lower calcemic effect, making it a promising candidate for further oncological research. nih.gov

Potential research avenues include:

In-depth Mechanistic Studies: Elucidating the precise mechanisms by which 1α,20S(OH)₂D₃ inhibits the growth of leukemia and melanoma cells.

Screening Against Diverse Cancer Types: Expanding the investigation to a broader range of malignancies, including breast, prostate, and colon cancers, where 1α,25(OH)₂D₃ has shown preclinical efficacy. nih.govbirmingham.ac.uk

Combination Therapies: Evaluating the synergistic potential of 1α,20S(OH)₂D₃ with existing chemotherapy agents or radiation. Vitamin D compounds can sensitize cancer cells to other treatments, and the lower calcemic risk of 1α,20S(OH)₂D₃ may make it a safer adjunct therapy. aacrjournals.org

Immunomodulation and Treatment of Inflammatory Disorders

1α,20S(OH)₂D₃ has been shown to be a potent inhibitor of inflammatory markers, including interferon-gamma (IFNγ) and interleukin-1β (IL1β). nih.govresearchgate.net This positions it as a strong candidate for research into autoimmune and inflammatory conditions. Its precursor, 20S-hydroxyvitamin D₃, is also noted for being non-calcemic and having significant anti-inflammatory properties, suppressing autoimmune arthritis in murine models. mdpi.comfrontiersin.org

Future studies could explore:

Autoimmune Disease Models: Testing the efficacy of 1α,20S(OH)₂D₃ in animal models of autoimmune diseases such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis. mdpi.comnih.gov

Dermatological Conditions: Given that 1α,20S(OH)₂D₃ has been identified in the human epidermis, its role in skin homeostasis warrants investigation. nih.gov Research into its potential as a topical or systemic treatment for inflammatory skin conditions like psoriasis and atopic dermatitis could be highly valuable.

Mechanism of Immune Suppression: Detailed investigation into its effects on various immune cells, such as T-lymphocytes and antigen-presenting cells, to understand how it modulates the immune response. researchgate.net

Bone Metabolism and Skeletal Health

While 1α,25(OH)₂D₃ is a master regulator of calcium homeostasis and bone metabolism, the precise role of 1α,20S(OH)₂D₃ in the skeleton is not yet well defined. mdpi.comnih.gov Its lower calcemic activity suggests it may have a different profile of action on bone cells.

Key research questions to address are:

Direct Effects on Bone Cells: In vitro studies are needed to determine the direct effects of 1α,20S(OH)₂D₃ on the differentiation and activity of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).

Bone Formation vs. Resorption: Investigating whether 1α,20S(OH)₂D₃ preferentially promotes bone formation over resorption, which would make it an attractive candidate for treating metabolic bone diseases like osteoporosis.

Interaction with Parathyroid Hormone: Examining the interplay between 1α,20S(OH)₂D₃ and parathyroid hormone (PTH) in regulating mineral and bone homeostasis.

Table 1: Comparative Biological Activities and Research Directions

| Compound | VDR Interaction | Key Biological Activities | Potential Research Avenues |

| 1α,20S(OH)₂D₃ | Similar potency to 1α,25(OH)₂D₃, but with differential molecular interactions. nih.govresearchgate.net | Anti-inflammatory (inhibits IFNγ, IL1β), Anti-proliferative (anti-leukemic, anti-melanoma), Regulates VDR target genes, Lower calcemic activity. nih.govresearchgate.net | Oncology (leukemia, melanoma, other cancers), Immunomodulation (autoimmune diseases), Dermatology (psoriasis), Bone Metabolism. |

| 1α,25(OH)₂D₃ | Native high-affinity ligand for the VDR. nih.gov | Regulates calcium/phosphorus homeostasis, Modulates bone metabolism, Anti-proliferative, Immunomodulatory. nih.govmdpi.com | Serves as the benchmark for comparative studies to highlight the unique properties of 1α,20S(OH)₂D₃. |

| 20S(OH)D₃ | Acts as a biased agonist on the VDR. nih.gov | Potent anti-inflammatory and anti-proliferative effects, Non-calcemic at high doses, Inhibits NF-κB. mdpi.comfrontiersin.orgnih.gov | Research into its role as a precursor and as an independent therapeutic agent for inflammatory conditions like rheumatoid arthritis. frontiersin.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for producing 1α,20S-dihydroxyvitamin D3 and its analogs, and how do stereochemical variations influence bioactivity?